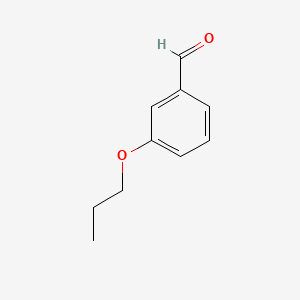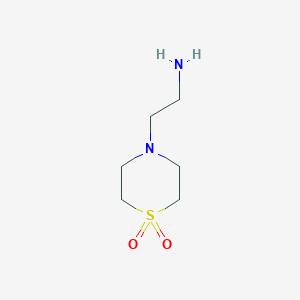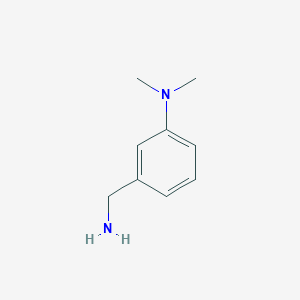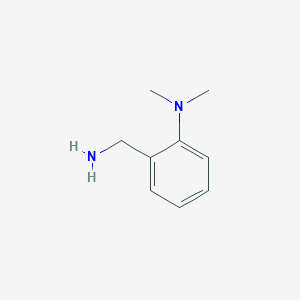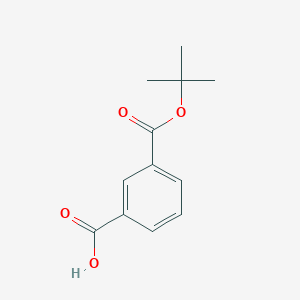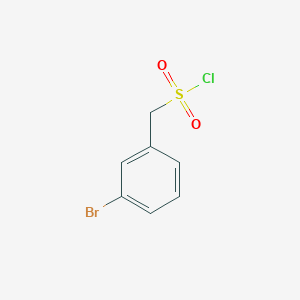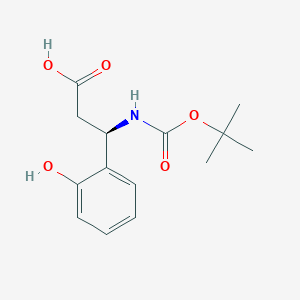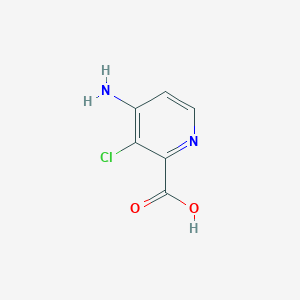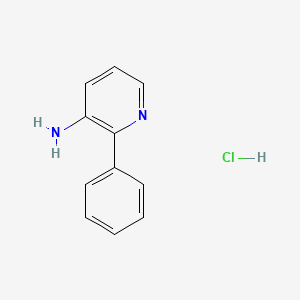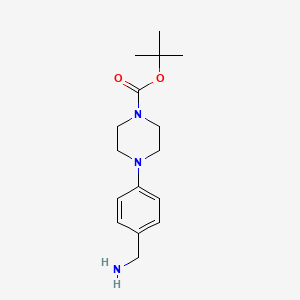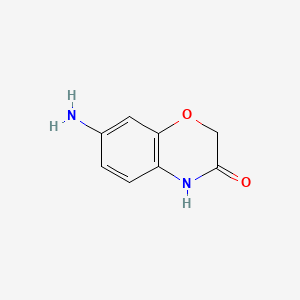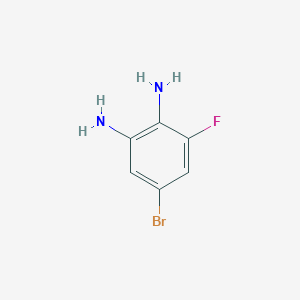
5-Bromo-3-fluorobenzene-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated and fluorinated benzene derivatives can involve various methods, including diazotization, bromination, and reactions with elemental chalcogens or chalcogenides. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature being crucial for the reaction's success . Similarly, benzo[1,2,3]trichalcogenoles were prepared by treating tetrabromo diethylbenzene with sulfur or selenium . These methods could potentially be adapted for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene was elucidated using SXRD analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules . Similarly, the molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene were calculated using density functional theory (DFT) methods, which showed good agreement with experimental data . These techniques could be applied to determine the molecular structure of 5-Bromo-3-fluorobenzene-1,2-diamine.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated benzene derivatives can be influenced by the presence of these substituents. For example, the isomerization of brominated styrylbenzene was studied, showing the potential for different isomers to form and the kinetic parameters of such transformations . The catalysis of arylation reactions by micelles was also investigated, demonstrating how substituents can affect reaction rates and catalysis . These studies suggest that 5-Bromo-3-fluorobenzene-1,2-diamine could participate in various chemical reactions, potentially influenced by the bromo and fluoro groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated benzene derivatives can be characterized using spectroscopic and computational methods. The vibrational spectra of bromodurene were investigated theoretically and experimentally, providing insights into the molecular conformation and intermolecular interactions . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were studied using time-dependent DFT, which can inform on the compound's reactivity and stability . These approaches could be used to explore the properties of 5-Bromo-3-fluorobenzene-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination Studies
The study by Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, which is pertinent to understanding the reactions and mechanisms involving compounds like 5-Bromo-3-fluorobenzene-1,2-diamine. This research is significant for developing methods in the synthesis of fluorinated aromatic compounds, a category to which 5-Bromo-3-fluorobenzene-1,2-diamine belongs (Horio et al., 1996).
Photodissociation and Spectroscopy
Karlsson et al. (2008) conducted a detailed study on the UV photodissociation of bromo-3-fluorobenzene. This research provides insights into the behavior of similar compounds under UV radiation, which could be relevant for understanding the photostability and photochemical properties of 5-Bromo-3-fluorobenzene-1,2-diamine (Karlsson et al., 2008).
Chemical Synthesis and Reactions
Mongin and Schlosser (1996) explored the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. This research is important for developing synthetic pathways involving halogenated compounds, potentially including 5-Bromo-3-fluorobenzene-1,2-diamine (Mongin & Schlosser, 1996).
Organometallic Chemistry
Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting their role as solvents or ligands in metal-centered reactions. This research sheds light on the potential applications of fluorinated benzenes like 5-Bromo-3-fluorobenzene-1,2-diamine in organometallic reactions and catalysis (Pike et al., 2017).
Spectroscopic Analysis
Mahadevan et al. (2011) conducted a spectroscopic study of 1-bromo-3-fluorobenzene, which is closely related to 5-Bromo-3-fluorobenzene-1,2-diamine. This study provides insights into the vibrational properties and electronic structure of such compounds, which are important for understanding their physical and chemical characteristics (Mahadevan et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZRRLKJAXHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378331 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluorobenzene-1,2-diamine | |
CAS RN |
517920-69-3 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediamine, 5-bromo-3-fluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

